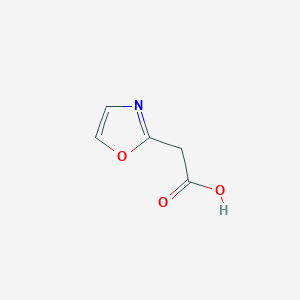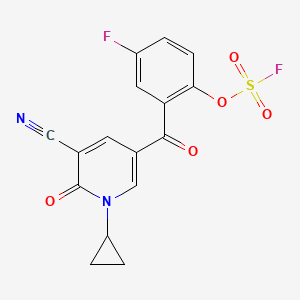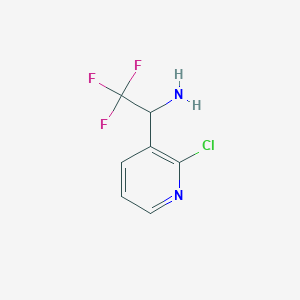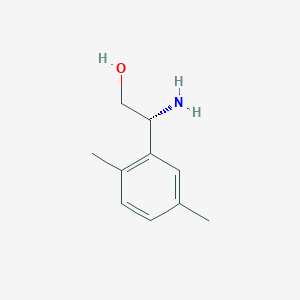
(R)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry It is an organic molecule that contains an amino group, a hydroxyl group, and a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the use of asymmetric synthesis techniques, where chiral catalysts or auxiliaries are employed to obtain the ®-enantiomer with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds, such as nitro or bromo derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicinal chemistry, ®-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. The aromatic ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL: The enantiomer of the compound with opposite stereochemistry.
2-Amino-2-(2,5-dimethylphenyl)ethanol: The racemic mixture containing both ® and (S) enantiomers.
2-Amino-2-(2,5-dimethylphenyl)ethanone: The ketone analog of the compound.
Uniqueness
®-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is unique due to its specific ®-stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1 |
Clave InChI |
TVFYOWHNZDDLOY-JTQLQIEISA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)[C@H](CO)N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate](/img/structure/B13555402.png)
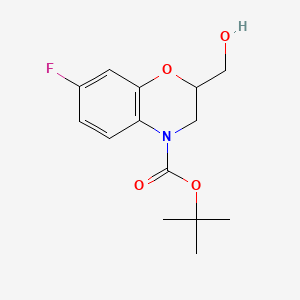
![1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine](/img/structure/B13555405.png)

![(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoicacid](/img/structure/B13555411.png)
![(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B13555412.png)
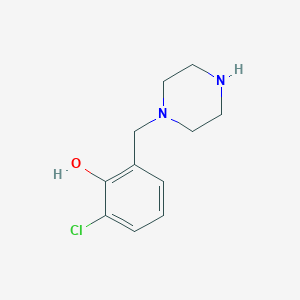



![2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B13555433.png)
